Home > Products > Screening Compounds P68336 > [2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone
[2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone -

[2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone

Catalog Number: EVT-5539072
CAS Number:
Molecular Formula: C26H31N5O2
Molecular Weight: 445.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-Tyr-(S)-Lys Dipeptide-like Compounds

Compound Description: These compounds were identified through high throughput screening and showed weak but unequivocal binding to the human calcitonin gene-related peptide (CGRP) receptor. [] These dipeptide-like molecules served as a starting point for the development of more potent CGRP antagonists.

BIBN4096 (1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-l-lysyl]-4-(4-pyridinyl)piperazine)

Compound Description: BIBN4096 is a highly potent and selective CGRP receptor antagonist developed through lead optimization of the initial (R)-Tyr-(S)-Lys dipeptide-like compounds. [] It has shown efficacy in treating acute migraine headaches in clinical trials, supporting the hypothesis that CGRP plays a crucial role in migraine pathogenesis. []

Sumatriptan, Zolmitriptan, and Dihydroergotamine

Compound Description: These are established migraine medications belonging to the triptan and ergot alkaloid classes, respectively. [] They are commonly used for acute migraine treatment.

Relevance: While structurally dissimilar to 1-benzyl-4-[(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine, these drugs are mentioned in the context of combination therapy with CGRP antagonists like BIBN4096. [] This suggests that different classes of migraine medications, despite their structural differences, may have complementary mechanisms of action, making their combined use potentially beneficial for patients.

N-benzyl-C-alkylnitrones and N-benzyl-C-β-alkoxyalkyl-nitrones

Compound Description: These nitrones were investigated for their stereoselectivity in addition reactions to methyl crotonate, yielding predominantly 3,5-trans-substituted isoxazolidines. [] The research explored the influence of substituents on the nitrone's carbon atom on the stereochemical outcome of the reaction.

(3RS,4SR,5RS)-2-benzyl-4-methoxy-carbonyl-5-methyl-3-[(4RS)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]isoxazolidine

Compound Description: This specific isoxazolidine derivative, containing a chiral dimethyldioxolanyl substituent, was synthesized and characterized by X-ray diffraction. [] The study aimed to understand the diastereofacial selectivity of nitrone addition reactions to methyl crotonate.

1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP)

Compound Description: EMTPP was investigated as a mechanism-based inactivator of cytochrome P450 2D6, an enzyme crucial for drug metabolism. [] The study demonstrated that EMTPP forms an adduct with the enzyme's apoprotein, leading to its inactivation. []

1-(5-methanesulfonamido-1H-indol-2-yl-carbonyl)-4-[3-(1-methyl-ethylamino) pyridinyl] piperazine (U-90152)

Compound Description: U-90152 is a potent non-nucleoside inhibitor (NNI) of HIV-1 reverse transcriptase. [] The study revealed its unique binding mode within the enzyme's active site, explaining its activity against HIV-1 and its resistance to certain mutations. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125), 4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690), 4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857), and N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: These compounds, along with U-90152, are noncompetitive allosteric antagonists of the CCR5 receptor. [] They are potent HIV entry inhibitors and exhibit diverse structural features.

873140 (4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride)

Compound Description: 873140 is another potent noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting strong antiviral activity against HIV-1. [] It displays a unique divergence in blocking CCR5 function and binding compared to other CCR5 antagonists. []

N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine (ADS-531)

Compound Description: ADS-531 is a non-imidazole histamine H3 ligand with high in vitro potency towards H3 receptors. [] Studies have shown its ability to penetrate the brain and affect neurotransmitter concentrations, suggesting its potential as a therapeutic agent for neurological disorders. []

N-(5-Amino-1-β-D-ribofuranosyl-4-carbonyl)-L-aspartic acid 5′-phosphate (SAICAR) and threo-DL-β-methyl-SAICAR

Compound Description: These imidazole peptides are involved in purine biosynthesis and serve as substrates or inhibitors of enzymes like adenylosuccinate lyase, SAICAR-kinosynthetase, and AIR-carboxylase. [] Their structures and roles in purine metabolism have been extensively studied.

Virazole 5'-phosphate

Compound Description: This is a nucleotide analog with antiviral activity. [] It is known to inhibit adenylosuccinate lyase, an enzyme involved in purine biosynthesis. []

Relevance: While not directly structurally related to 1-benzyl-4-[(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine, virazole 5'-phosphate is mentioned in the context of its inhibitory activity against adenylosuccinate lyase, an enzyme that also interacts with SAICAR and its derivatives. [] This connection highlights the potential for exploring various chemical classes for targeting specific enzymes involved in critical biological pathways, emphasizing the importance of understanding structure-activity relationships in drug discovery.

(S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine (A), (S)-1-benzyl-3-isobutylpiperazine-2,5-dione (B), (S)-1-benzyl-3-methylpiperazine-2,5-dione (C), (S)-1,3-dibenzylpiperazine-2,5-dione (D), and (E)-1-(3-methyl-4-((E)-3-(2-methylpropylidene)piperazin-1-yl)phenyl)-2-(2-methylpropylidene)piperazine (E)

Compound Description: These piperazine derivatives were studied for their antiproliferative effects and ability to induce erythroid differentiation in K-562 human chronic myelogenous leukemia cells. [] Some of these compounds showed promising activity against the cancer cell line. []

Ammonium 2-((2,3',3''-trimethyl-[1,1':4',1''-terphenyl]-4-yl)oxy)acetate (F)

Compound Description: This triphenyl derivative, along with the aforementioned piperazine derivatives, was investigated for its antiproliferative and erythroid differentiation-inducing activity against K-562 cells. [] It exhibited moderate activity against the cancer cell line. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor), 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid, and 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: These compounds are currently used or under development for the treatment of cystic fibrosis, targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [] Ivacaftor is an approved potentiator, while the other two compounds are investigational correctors. []

Tetrahydrobenzothiophenes, Thiooxoaminothiazoles, and Pyrazole-pyrrole-isoxazoles

Compound Description: These represent three distinct chemical classes of potentiators identified through high-throughput screening and structure-activity analysis for their ability to enhance the function of ΔF508-CFTR, a mutant form of CFTR. [] These compounds do not interfere with corrector action and exhibit promising therapeutic potential for cystic fibrosis. []

N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides (2a-l) and thioureas (3a-c)

Compound Description: These benzothiazole derivatives were theoretically investigated using computational methods to understand their structure-activity relationships. [] The study aimed to correlate their structural features with their biological activities.

(2S,3R)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives

Compound Description: These piperazine derivatives have shown anti-malarial activity. [] Their structures have been studied using X-ray crystallography to understand the structural features contributing to their biological activity. []

tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (1), (2S,3R)-4-(4-nitrobenzyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane (2), and (2S,3R)-4-(4-(benzo[d]-[1,3]dioxol-5-ylmeäthyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane.dihydrogen chloride (3)

Compound Description: These specific (2S,3R)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives were studied for their anti-malarial activity and their crystal structures were analyzed to understand their structure-activity relationships. [] Compound 1 exhibited activity, while compound 2 was inactive, highlighting the importance of specific structural features for biological activity. [] Compound 3 is the dihydrated salt of an active compound. []

4-[2-(4-chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester (SA-57) and 4-nitrophenyl 4-(3-phenoxybenzyl)piperazine-1-carboxylate (JZL195)

Compound Description: These are nonselective inhibitors of both fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the degradation of endocannabinoids. [, ] They have been shown to fully substitute for Δ9-tetrahydrocannabinol (THC) in drug-discrimination procedures, suggesting they produce similar subjective effects. []

N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide (PF-3845) and cyclohexylcarbamic acid 3′-(aminocarbonyl)-[1,1′-biphenyl]-3-yl ester (URB597)

Compound Description: These are selective FAAH inhibitors. [, ] They do not fully substitute for THC in drug-discrimination procedures, suggesting their subjective effects differ from those of THC or dual FAAH-MAGL inhibitors. []

4-nitrophenyl-4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184), 2,5-dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate (MJN110), and 4-[Bis(1,3-benzodioxol-5-yl)hydroxymethyl]-1-piperidinecarboxylic acid 4-nitrophenyl ester

Compound Description: These compounds are selective MAGL inhibitors. [, ] Like the selective FAAH inhibitors, they do not fully substitute for THC in drug-discrimination procedures. [, ]

1-[2-[4-[3-4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]-ethyl]-2-imidazolidinones

Compound Description: This series of 3-(4-fluorophenyl)-1H-indoles were synthesized and shown to have high affinity and selectivity for serotonin 5-HT2 receptors. [] Variations in the substituents at various positions on the indole and piperidine rings were studied to determine their effects on affinity and selectivity. []

N-[1(R)-(1,3-benzodioxol-5-yl)butyl]-3,3-diethyl-2(S)-[4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy]-4-oxo-1-azetidinecarboxamide (L-694,458)

Compound Description: L-694,458 is an orally active inhibitor of human leukocyte elastase. [] Its metabolism has been studied in rats and monkeys, revealing various metabolic pathways, including N-oxidation, O-dealkylation, and beta-lactam ring cleavage. []

1-(4-fluorophenyl)-3-(4-piperidyl)-1H-indoles

Compound Description: This series of compounds are serotonin 5-HT2 receptor ligands. [] The 1-[2-[4-[3-4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]-ethyl]-2-imidazolidinones mentioned previously were synthesized as analogs of these compounds by interchanging the C-3 carbon and the nitrogen atom in the indole nucleus. []

1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]ethyl]-2-imidazolidinone

Compound Description: This compound is a specific member of the 1-[2-[4-[3-4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]-ethyl]-2-imidazolidinones series. [] It shows high affinity for 5-HT2 receptors and very low affinity for dopamine D2 receptors and alpha1 adrenoceptors. []

N-(3-chloro-4-fluorobenzoyl)-4-fluoro-4-[(5-methylpyridin-2-yl)-methylamino methyl]piperidine (F13640), 3-chloro-4-fluorophenyl-(4-fluorophenyl-4-{[(5-methyl-6 methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (F13714), and 2-[5-[3-(4-methylsulfonylamino)benzyl-1,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine (L694247)

Compound Description: These are selective 5-HT1A agonists. [] Their affinities for the wild-type and mutant (D116A) 5-HT1A receptors were studied to understand the role of the Asp116 residue in ligand binding and receptor activation. []

Buspirone, (+)-flesinoxan, (−)-pindolol, (−)-8-OH-DPAT, WAY100,635, spiperone, (−)-4-(dipropylamino)-1,3,4,5-tetrahydrobenz {c,d}indole-6-carboxamide (LY228,729), and 1-[2-(4-fluorobenzoylamino)ethyl]-4-(7-methoxynaphtyl) piperazine (S14506)

Compound Description: These are a diverse set of 5-HT1A ligands with varying pharmacological properties, including agonists, antagonists, and inverse agonists. [] Their binding affinities and functional activities at the wild-type and D116A mutant 5-HT1A receptors were studied to characterize the pharmacological profile of the mutant receptor. []

Asp-Tyr-d-Trp-Val-d-Trp-d-Trp-Lys-NH2 (MEN10376) and Bz-Ala-Ala-d-Trp-Phe-d-Pro-Pro-Nle-NH2 (NK2ra)

Compound Description: These are NK2 receptor antagonists that have been shown to reduce spontaneous contractions in human sigmoid colon. [] This suggests that NK2 receptors play a role in the development of spontaneous phasic contractions in this region of the colon. []

N2-[(4R)-4-hydroxyl-1-(1-methyl-1H-indol-3-yl)carbonyl-l-prolyl]-N-methyl-N-phenylmethyl-3-(2-naphthyl)-l-alaninamide (FK888)

Compound Description: FK888 is an NK1 receptor antagonist used as a control in the study investigating the role of NK2 receptors in spontaneous phasic contractions of human sigmoid colon. [] It did not affect the spontaneous contractions, indicating that NK1 receptors are not involved in this process. []

Thapsigargin, Cyclopiazonic acid, Chelerythrine, and 1,3-dihydro-1-[1-[(4-methyl-4H,6H-pyrrolo[1,2-a]-[4,1]-benzoxazepin-4-yl)methyl]-4-piperidinyl]-2H-benzimidazol-2-one (1:1) maleate (CGS9343B)

Compound Description: These compounds are inhibitors of various cellular processes involved in muscle contraction, including Ca2+ release from intracellular stores, protein kinase C activity, and calmodulin function. [] They were used to investigate the signaling pathways mediating spontaneous phasic contractions in human sigmoid colon. []

Properties

Product Name

[2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone

IUPAC Name

[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone

Molecular Formula

C26H31N5O2

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C26H31N5O2/c32-26(31-13-7-5-11-24(31)22-10-4-6-12-27-22)23-20-33-25(28-23)19-30-16-14-29(15-17-30)18-21-8-2-1-3-9-21/h1-4,6,8-10,12,20,24H,5,7,11,13-19H2

InChI Key

KGBGONLDMZDFBB-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C2=CC=CC=N2)C(=O)C3=COC(=N3)CN4CCN(CC4)CC5=CC=CC=C5

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=N2)C(=O)C3=COC(=N3)CN4CCN(CC4)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.